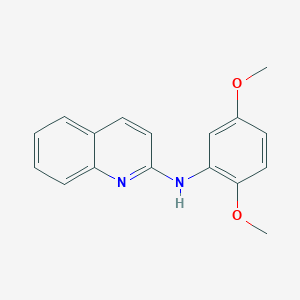

N-(2,5-dimethoxyphenyl)quinolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)quinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-20-13-8-9-16(21-2)15(11-13)19-17-10-7-12-5-3-4-6-14(12)18-17/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHCNCUITLIQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,5 Dimethoxyphenyl Quinolin 2 Amine and Its Analogues

Established Synthetic Routes to the Quinoline (B57606) Core with N-(2,5-dimethoxyphenyl) Substitution

The formation of the quinoline ring system is a fundamental step in the synthesis of the target compound. Several named reactions are employed to construct this bicyclic heterocycle, often by reacting anilines with carbonyl compounds or their derivatives.

Cyclization Reactions for Quinoline Ring Formation

A variety of classical and modern cyclization reactions can be adapted for the synthesis of quinolines substituted with an amino group at the 2-position, which can then be further functionalized. These methods typically involve the condensation of an aniline (B41778) with a suitable three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) ring.

Key cyclization strategies include:

Combes Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions. For the synthesis of quinolines amenable to N-(2,5-dimethoxyphenyl) substitution, a precursor aniline would be reacted with a 1,3-dicarbonyl compound, followed by cyclization. pharmaguideline.com

Conrad-Limpach-Knorr Synthesis : This reaction between anilines and β-ketoesters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com The 2-quinolone could then be converted to a 2-chloroquinoline (B121035), a key intermediate for subsequent coupling reactions.

Friedländer Synthesis : This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde) in the presence of a base or acid catalyst. pharmaguideline.comijcce.ac.ir This approach allows for the direct construction of polysubstituted quinolines. nih.gov

Pfitzinger Reaction : Isatin is reacted with a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids. pharmaguideline.comiipseries.org While this method primarily yields substitution at the 4-position, modifications can be explored.

Doebner-von Miller Reaction : This reaction typically uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to form quinolines. jptcp.com

The choice of a specific cyclization reaction depends on the desired substitution pattern on the quinoline core and the availability of starting materials.

Coupling Reactions for Anilido-Quinoline Linkage

The formation of the C-N bond between the quinoline core and the 2,5-dimethoxyphenylamine moiety is a critical step. Modern cross-coupling reactions are highly efficient for this transformation, typically involving a halo-substituted quinoline and an aniline derivative.

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. wikipedia.orgscienceopen.com It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a strong base. For the synthesis of N-(2,5-dimethoxyphenyl)quinolin-2-amine, 2-chloroquinoline is a common starting material that can be coupled with 2,5-dimethoxyaniline (B66101). nih.gov

The general reaction is as follows:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2-Chloroquinoline | 2,5-Dimethoxyaniline | Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP, DPPF), Base (e.g., NaOtBu, K2CO3) | This compound |

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. scienceopen.com

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds between aryl halides and amines. wikipedia.org While it often requires harsher conditions (high temperatures) than the Buchwald-Hartwig amination, it remains a viable alternative. wikipedia.orgorganic-chemistry.org The reaction typically employs a copper catalyst, such as copper(I) iodide (CuI), and a base. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2-Chloroquinoline | 2,5-Dimethoxyaniline | Cu Catalyst (e.g., CuI), Base (e.g., K2CO3) | This compound |

Improvements in the Ullmann reaction have been made by introducing ligands that can facilitate the reaction under milder conditions. mdpi.comnih.gov

One-Pot Multicomponent Reaction Strategies for Quinoline-Amine Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinoline-amine scaffolds in a single step. nih.govwindows.net These reactions combine three or more starting materials in a one-pot fashion to generate the final product, avoiding the need for isolation of intermediates.

Povarov Reaction:

The Povarov reaction is a [4+2] cycloaddition reaction involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. researchgate.net By using 2,5-dimethoxyaniline as the amine component, this reaction can be a direct route to the desired scaffold.

Doebner Reaction:

The Doebner reaction is a classic MCR for the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. jptcp.comnih.gov While this provides a different substitution pattern, modifications of this approach could be envisioned for accessing 2-aminoquinoline (B145021) derivatives.

The development of novel MCRs continues to be an active area of research, providing new and efficient pathways to complex heterocyclic structures. mdpi.comnih.gov

Precursor Synthesis and Strategic Functionalization (e.g., 2,5-dimethoxyaniline derivatives)

The synthesis and functionalization of the aniline precursor are crucial for introducing the desired substituents onto the final molecule. 2,5-Dimethoxyaniline is a key intermediate in the synthesis of the target compound. ias.ac.inguidechem.com

It can be synthesized through several methods, with the reduction of 2,5-dimethoxynitrobenzene being a common route. guidechem.com This reduction can be achieved using various reagents, including:

Iron powder in acidic media

Sodium sulfide (B99878)

Catalytic hydrogenation (e.g., using a Pt/C catalyst) guidechem.com

Further functionalization of the 2,5-dimethoxyaniline ring can be performed to create analogues. For instance, electrophilic aromatic substitution reactions can introduce additional groups, although the directing effects of the amino and methoxy (B1213986) groups must be considered.

Optimization of Reaction Parameters and Catalytic Systems

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Optimization of parameters such as the choice of base, solvent, and catalytic system is essential for achieving high yields and purity.

Influence of Base and Solvent Systems

The choice of base and solvent can significantly impact the outcome of both the quinoline ring formation and the subsequent coupling reactions.

In Cyclization Reactions:

Bases such as potassium hydroxide (B78521) or sodium hydroxide are often used in reactions like the Pfitzinger synthesis to facilitate the initial condensation and subsequent cyclization steps. iipseries.org

Acids like sulfuric acid or polyphosphoric acid are employed in the Combes synthesis to promote the cyclization of the enamine intermediate. iipseries.org

Solvents can influence reaction rates and solubility of reactants. For instance, ethanol (B145695) is a common solvent for the Friedländer synthesis. ijcce.ac.ir

In Coupling Reactions:

In palladium- and copper-catalyzed amination reactions, the base plays a critical role in the deprotonation of the amine, which is a key step in the catalytic cycle.

| Reaction Type | Common Bases | Common Solvents | Influence |

| Buchwald-Hartwig Amination | NaOtBu, K2CO3, Cs2CO3 | Toluene, Dioxane, DMF | Strong, non-nucleophilic bases are often preferred to avoid side reactions. The solvent's polarity and boiling point can affect catalyst stability and reaction rate. nih.govresearchgate.net |

| Ullmann Condensation | K2CO3, Cs2CO3, t-BuOK | DMF, NMP, DMSO | Polar, high-boiling point solvents are traditionally used to facilitate the reaction, though modern methods aim for milder conditions. wikipedia.orgnih.gov |

The selection of the appropriate base and solvent system is often determined empirically for a specific set of substrates and catalytic system to maximize the yield of the desired this compound or its analogues. researchgate.net

Temperature and Energy Input Methodologies (e.g., Conventional Heating, Microwave Irradiation)

The application of thermal energy is fundamental to overcoming the activation barriers in the synthesis of quinoline derivatives. The two primary methods for energy input are conventional heating and microwave irradiation, with the latter often demonstrating significant advantages in terms of reaction efficiency and time.

Conventional Heating: Traditional synthetic routes often rely on conventional heating, typically using an oil bath or heating mantle to transfer energy to the reaction vessel via conduction and convection. While effective, this method can lead to longer reaction times, uneven heating, and the formation of side products due to prolonged exposure to high temperatures. For instance, the Friedländer synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often requires extended refluxing in solvents like ethanol or toluene.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating. nih.gov Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases. pitt.edu This technique has been successfully applied to the synthesis of various quinoline and quinazolinone derivatives, often resulting in dramatically reduced reaction times, increased product yields, and cleaner reaction profiles. nih.govrsc.orgnih.gov

For example, studies comparing the synthesis of quinoline derivatives show that reactions requiring several hours under conventional reflux conditions can often be completed in a matter of minutes using microwave irradiation at similar or slightly higher temperatures. nih.gov A microwave-assisted Friedländer synthesis of a quinoline derivative was achieved in just 5 minutes at 160 °C in excellent yield, whereas the same reaction proceeded in very poor yield over several days at room temperature. nih.gov This rapid and efficient heating minimizes the degradation of sensitive substrates and products. pitt.edu The advantages of microwave irradiation are particularly evident in multi-component reactions and in reactions requiring high temperatures, where it can significantly improve process efficiency. nih.gov

| Reaction Type | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Quinoline Synthesis (Friedländer) | Conventional (DCE with AcOH) | Room Temp | 3 days | 18 | nih.gov |

| Quinoline Synthesis (Friedländer) | Microwave (Neat AcOH) | 160 | 5 min | 95 | nih.gov |

| Quinoline N-Oxide Synthesis | Conventional (Acetic Acid) | 65 | 9-11 hours | 38-67 | |

| Quinoline N-Oxide Synthesis | Microwave (Acetic Acid) | Not Specified (100 W) | 30-40 min | 57-84 | |

| 4-Anilinoquinazoline Synthesis | Conventional (Refluxing EtOH) | ~78 | 30 h | 55 | nih.gov |

| 4-Anilinoquinazoline Synthesis | Microwave (Water) | 70 | 1.5 h | 78 | nih.gov |

Metal-Catalyzed Coupling and Cyclization Processes

The crucial N-aryl bond in this compound is typically formed via a metal-catalyzed cross-coupling reaction. Palladium- and copper-catalyzed methodologies are the most prominent and widely used for this purpose.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a highly versatile and efficient palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). researchgate.net This reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. nih.gov The synthesis of N-arylquinolin-2-amines can be achieved by coupling a 2-haloquinoline with an arylamine (e.g., 2,5-dimethoxyaniline) or by coupling a quinolin-2-amine with an aryl halide.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nih.govsigmaaldrich.com The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. nih.gov Bulky, electron-rich ligands such as XPhos, SPhos, and BINAP are commonly employed to enhance reaction efficiency. nih.govacs.org

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, typically by coupling an aryl halide with an amine. acs.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric amounts of copper), modern protocols utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. acs.org

Compared to the Buchwald-Hartwig reaction, the Ullmann condensation is an alternative that often uses a less expensive metal catalyst (copper instead of palladium). acs.org The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination. acs.org The development of effective ligands, such as diamines and amino acids, has been crucial in expanding the substrate scope and improving the efficiency of these couplings, making them a viable method for synthesizing compounds like this compound. acs.org

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Primary Metal Catalyst | Palladium (Pd) | Copper (Cu) |

| Typical Substrates | Aryl halides (Cl, Br, I), triflates; Primary/secondary amines | Aryl halides (I, Br); Primary/secondary amines, amides |

| Reaction Conditions | Relatively mild temperatures (e.g., 80-120 °C) | Traditionally high temperatures (>200 °C), modern methods are milder (e.g., 60-120 °C) |

| Common Ligands | Bulky, electron-rich phosphines (e.g., XPhos, BINAP, Xantphos) | Diamines (e.g., phenanthroline), amino acids, acetylacetonates |

| Advantages | Broad substrate scope, high functional group tolerance, high efficiency | Lower cost of catalyst, complementary reactivity |

| Challenges | Cost and potential toxicity of palladium, sensitivity of catalysts to air | Harsh conditions in traditional methods, ligand optimization required for milder conditions |

Scalability and Industrial Production Considerations

Scaling up the synthesis of this compound and its analogues from the laboratory bench to industrial production presents several challenges and considerations. Key factors include process efficiency, cost-effectiveness, safety, and environmental impact.

Microwave Synthesis Scalability: While microwave synthesis offers significant advantages in speed and yield at the lab scale, its scalability has been a subject of investigation. The limited penetration depth of microwaves can be a concern for large-volume batch reactors. pitt.edu However, technological advancements have led to the development of large-scale multimode batch reactors and continuous flow systems that can overcome these limitations, enabling the processing of larger quantities. nih.govacs.org Reports have demonstrated the successful scaling of microwave-assisted reactions from millimole to multi-gram or even 100-mmol scales with comparable yields, indicating its potential for industrial applications. nih.govnih.govacs.org

Metal-Catalyzed Reactions at Scale: Both Buchwald-Hartwig and Ullmann reactions are widely used in the pharmaceutical industry. acs.org When scaling these processes, several factors must be optimized:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary economic driver in Buchwald-Hartwig aminations. Process optimization aims to reduce catalyst loading without sacrificing yield or reaction time. The use of highly active pre-catalysts and ligands is crucial.

Reagent Cost and Availability: The choice of aryl halide can be critical; aryl chlorides are often preferred for industrial-scale synthesis due to their lower cost and wider availability compared to bromides and iodides. researchgate.net

Process Robustness and Safety: Reactions must be robust and reproducible on a large scale. This involves careful control of temperature, mixing, and reagent addition. The use of strong bases like sodium tert-butoxide requires careful handling in an industrial setting.

Product Purification and Metal Removal: The final product must be purified to remove residual metal catalyst, which is a stringent requirement for pharmaceutical compounds. This often involves additional purification steps like crystallization or chromatography. One kilogram-scale Buchwald-Hartwig synthesis reported successfully reducing residual palladium to 73 ppm in the final product. acs.org

Continuous Flow Processing: Continuous flow reactors offer advantages for scalability, providing better heat and mass transfer, improved safety, and potentially higher space-time yields compared to batch reactors. rsc.org Flow processes for Buchwald-Hartwig amination have been successfully demonstrated at both lab and pilot scales, highlighting a promising avenue for the industrial production of N-aryl amines. rsc.org

Advanced Structural Elucidation and Solid State Analysis

Single Crystal X-ray Diffraction Studies of N-(2,5-dimethoxyphenyl)quinolin-2-amine and Related Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a molecule in the solid state. While a specific structure for this compound is not publicly available, extensive studies on closely related N-aryl-quinolin-2-amines and N-(2,5-dimethoxyphenyl)quinazoline derivatives provide a robust model for its expected structural features. nih.govnih.gov

The structure of this compound consists of a planar quinoline (B57606) ring system linked to a dimethoxyphenyl ring via an amine bridge. In analogous structures, such as N-(4-Chlorophenyl)quinolin-2-amine, the quinoline ring system itself is nearly planar. nih.gov However, significant torsion is typically observed between the quinoline and the attached phenyl ring. For N-(4-Chlorophenyl)quinolin-2-amine, the dihedral angle between the quinoline and benzene (B151609) rings is 18.85 (9)°. nih.gov A similar twist is expected for the title compound due to steric hindrance between the hydrogen atoms on the quinoline and dimethoxyphenyl rings.

In a closely related compound, N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine, the quinazoline (B50416) ring is substantially planar, and it forms a very small dihedral angle of 2.73 (8)° with the benzene ring. nih.gov This suggests that the electronic effects of substituents and the specific heterocyclic system can influence the degree of twisting. Given these examples, the conformation of this compound likely involves a nearly planar quinoline core with the dimethoxyphenyl ring twisted out of the plane.

| Parameter | N-(4-Chlorophenyl)quinolin-2-amine nih.gov | N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine nih.gov |

| Heterocyclic Ring System | Quinoline | Quinazoline |

| Planarity of Heterocycle | Nearly Planar (r.m.s. deviation = 0.022 Å) | Substantially Planar (r.m.s. deviation = 0.0129 Å) |

| Dihedral Angle with Phenyl Ring | 18.85 (9)° | 2.73 (8)° |

Intramolecular hydrogen bonds are crucial in defining and stabilizing the conformation of molecules. In N-aryl-quinolin-2-amine derivatives, a common feature is the presence of an intramolecular C-H···N hydrogen bond. This interaction occurs between a hydrogen atom on the phenyl ring and the nitrogen atom of the quinoline ring. nih.gov For instance, in N-(4-Chlorophenyl)quinolin-2-amine, this short C-H···N contact helps to fix the twisted conformation of the molecule. nih.gov

Similarly, in N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine, the molecular conformation is stabilized by an intramolecular C5—H5A···N2 hydrogen bond. nih.gov The formation of such intramolecular hydrogen bonds is a key factor in the construction of planar π-conjugated molecules and can significantly influence their electronic properties. core.ac.uk It is therefore highly probable that this compound adopts a conformation stabilized by a similar intramolecular C-H···N interaction between the dimethoxyphenyl ring and the quinoline nitrogen.

| Compound | Donor-H···Acceptor | Distance (D···A) in Å | Angle (D-H···A) in ° | Reference |

| N-(4-Chlorophenyl)quinolin-2-amine | C-H···N | - | - | nih.gov |

| N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | C-H···N | 2.876 (2) | 105 | nih.gov |

| Substituted Diaminoquinoxaline | N-H···N | 2.040-2.110 | - | core.ac.uk |

In the solid state, molecules of this compound will be organized into a three-dimensional lattice through a variety of non-covalent intermolecular interactions. These interactions dictate the crystal's stability and physical properties.

π-π Stacking: Aromatic rings, like quinoline and benzene, can interact through π-π stacking. This is a significant stabilizing force in many crystal structures. nih.gov In N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine, π-π stacking is observed between the dimethoxy-substituted and nitro-substituted benzene rings of adjacent molecules, with centroid-centroid distances ranging from 3.6438 (10) to 3.7148 (10) Å. nih.gov Face-to-face π-π stacking interactions are also noted between quinoline rings in other derivatives, with centroid-centroid separations around 3.563 (9) Å. researchgate.net

C-H···π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, are also important for crystal assembly. In N-(4-Chlorophenyl)quinolin-2-amine, molecules are connected into supramolecular layers via C—H···π interactions. nih.gov

The combination of these C-H···O, C-H···N, π-π, and C-H···π interactions results in a stable, well-ordered crystal lattice. nih.gov

Reactivity and Mechanistic Studies of N 2,5 Dimethoxyphenyl Quinolin 2 Amine

Oxidation Reactions and Formation of N-Oxide Derivatives

The nitrogen atoms within the N-(2,5-dimethoxyphenyl)quinolin-2-amine molecule present potential sites for oxidation. The quinoline (B57606) nitrogen, being part of a heteroaromatic system, and the exocyclic secondary amine nitrogen can both react with oxidizing agents.

The oxidation of the quinoline ring nitrogen to form an N-oxide is a common reaction for quinolines and other N-heterocycles. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties of the quinoline ring. This can, in turn, influence the molecule's subsequent reactivity, particularly in substitution reactions.

The secondary amine linkage is also susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation might lead to the formation of stable nitroxide radicals, while stronger oxidizing conditions could result in the cleavage of the C-N bond or more complex degradation products.

Table 1: Plausible Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product | Reaction Focus |

| Hydrogen Peroxide (H₂O₂) | This compound N¹-oxide | Quinoline ring N-oxidation |

| m-CPBA | This compound N¹-oxide | Quinoline ring N-oxidation |

| Potassium permanganate (B83412) (KMnO₄) | Complex mixture of degradation products | Non-selective oxidation |

Reduction Reactions and Pathways of Quinoline Ring and Amine Moiety

The quinoline ring of this compound can undergo reduction under various conditions. Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is a common method for the reduction of the quinoline system. Depending on the catalyst and reaction parameters, selective reduction of either the pyridine (B92270) or the benzene (B151609) portion of the quinoline ring can be achieved. Complete saturation to the decahydroquinoline (B1201275) derivative is also possible under more forcing conditions.

The secondary amine moiety is generally stable to most reducing agents used for the quinoline ring. However, under certain reductive amination conditions, or in the presence of specific catalysts, the C-N bond could potentially be cleaved.

Table 2: Potential Reduction Pathways for this compound

| Reducing Agent/Conditions | Potential Product | Moiety Reduced |

| H₂/Pd-C, ambient temp. | N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-amine | Pyridine part of quinoline |

| H₂/PtO₂, high pressure | N-(2,5-dimethoxyphenyl)decahydroquinolin-2-amine | Full quinoline ring |

| Sodium borohydride (B1222165) (NaBH₄) | No reaction | Insufficiently reactive |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The this compound molecule possesses two aromatic systems susceptible to electrophilic substitution: the quinoline ring and the dimethoxyphenyl ring. The quinoline ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the amino substituent at the 2-position is a strong activating group and will direct incoming electrophiles to the ortho and para positions, although steric hindrance may influence the regioselectivity.

Conversely, the 2,5-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. These groups direct electrophiles to the positions ortho and para to themselves, leading to a high probability of substitution on this ring.

Nucleophilic aromatic substitution on the quinoline ring is also a possibility, particularly at positions activated by the ring nitrogen or other electron-withdrawing groups. The presence of the amino group at the 2-position can also influence the outcome of such reactions.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile | Primary Site of Substitution | Rationale |

| Br₂/FeBr₃ | 4-position of the dimethoxyphenyl ring | High activation by two methoxy groups |

| HNO₃/H₂SO₄ | 4-position of the dimethoxyphenyl ring | High activation by two methoxy groups |

| Acyl chloride/AlCl₃ | 4-position of the dimethoxyphenyl ring | High activation by two methoxy groups |

Cyclization, Annulation, and Rearrangement Reactions Involving the Molecular Framework

The structure of this compound offers possibilities for intramolecular cyclization reactions, particularly involving the secondary amine and the ortho positions of the aromatic rings. For instance, an intramolecular Friedel-Crafts-type reaction could potentially lead to the formation of a new fused ring system, especially if an activating group is present on the quinoline ring.

Annulation reactions, which involve the formation of a new ring onto an existing one, could be envisioned by introducing appropriate functional groups onto the molecule. For example, functionalization of the dimethoxyphenyl ring followed by a cyclization reaction could lead to more complex polycyclic structures.

Rearrangement reactions are less common for this type of stable aromatic framework but could potentially be induced under photochemical or high-temperature conditions.

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The mechanisms of the aforementioned reactions would be elucidated using a combination of experimental and computational techniques. For electrophilic substitution reactions, the mechanism would likely proceed through a standard arenium ion intermediate, with the stability of this intermediate determining the regioselectivity of the reaction. The identification of such intermediates could be attempted using spectroscopic methods under specific conditions.

In the case of oxidation reactions, the formation of radical cations or N-oxide intermediates would be key mechanistic steps. For reduction reactions, the mechanism would depend on the reducing agent, with catalytic hydrogenation proceeding through adsorption onto the catalyst surface and stepwise addition of hydrogen atoms.

The study of reaction kinetics, including the determination of rate laws and activation parameters, would provide further insight into the reaction mechanisms. Isotope labeling studies could also be employed to trace the pathways of atoms during the reactions. The identification of transient intermediates might be possible through techniques such as flash photolysis or low-temperature spectroscopy.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic properties of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular characteristics, from geometric parameters to reactivity indices. For quinoline (B57606) derivatives, DFT has been successfully used to correlate theoretical data with experimental results, providing a deeper understanding of their chemical nature. researchgate.net

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), researchers can calculate key geometric parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

For related quinoline structures, DFT calculations have been shown to be in good agreement with experimental data obtained from X-ray crystallography. nih.govmdpi.comresearchgate.net For instance, in studies of quinoline-2-carboxylate derivatives, DFT optimization revealed changes in the dihedral angle between the quinoline and phenyl rings compared to their solid-state crystal structure, suggesting the influence of crystal packing forces. mdpi.comresearchgate.net This type of analysis for N-(2,5-dimethoxyphenyl)quinolin-2-amine would reveal the preferred spatial orientation of the dimethoxyphenyl group relative to the quinoline core, which is crucial for understanding its interaction with biological targets. Energetic profiles can be generated to identify the most stable conformers and the energy barriers between them.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Related Quinoline Derivative This table presents representative data for a similar class of compounds to illustrate the outputs of geometry optimization.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| Value Range | 1.2 - 1.5 | 118 - 122 | 0 - 60 |

| Description | Typical C-C, C-N bond lengths | Angles within aromatic rings | Torsion angle between rings |

Data derived from conceptual understanding of similar structures.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. youtube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govscirp.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. Analysis of the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich dimethoxyphenyl and amine regions, while the LUMO may be distributed across the electron-deficient quinoline ring system. A small energy gap would suggest that charge transfer can easily occur within the molecule, which is often associated with enhanced bioactivity. scirp.org

Table 2: FMO Data for Related 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 4a | -5.867 | -1.313 | 4.554 |

| Compound 4c | -5.732 | -1.272 | 4.460 |

Source: Data from a study on related quinoline derivatives, illustrating typical FMO energy values. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites. nih.gov It illustrates regions of positive and negative electrostatic potential on the electron density surface.

Red/Yellow Regions : Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue Regions : Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack, often located around hydrogen atoms. researchgate.netnih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy (B1213986) groups. nih.gov This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems. nih.gov

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive. nih.govmdpi.com

Chemical Softness (S) : The reciprocal of hardness; "soft" molecules are more reactive. nih.gov

Electronegativity (χ) : Describes the ability of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, indicating its electrophilic character. researchgate.netnih.gov

These descriptors help in comparing the reactivity of different derivatives and understanding their electronic behavior in chemical reactions. researchgate.net

Table 3: Global Reactivity Descriptors for a Related Quinoline Derivative (Compound 4a)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.277 |

| Chemical Softness (σ) | 1/2η | 0.219 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.590 |

| Electrophilicity Index (ω) | χ²/2η | 2.827 |

Source: Data derived from a study on a related quinoline derivative. nih.gov

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical calculations can be employed to determine various thermodynamic properties of this compound. By performing frequency calculations on the optimized geometry, parameters such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) can be computed. nih.gov These calculations provide insights into the molecule's stability at different temperatures and can be used to predict the spontaneity and equilibrium of chemical reactions involving the compound. Kinetic parameters, such as the activation energies for conformational changes or reactions, can also be estimated by calculating the transition state structures, offering a complete picture of the reaction dynamics.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to explore the conformational landscape of this compound.

This technique is particularly useful for understanding how the molecule behaves in a physiological environment, such as in solution or when interacting with a biological receptor. nih.gov MD simulations can reveal the flexibility of the molecule, identify stable conformations, and characterize the intermolecular interactions that govern its binding to a target protein, providing a dynamic view of its structure-activity relationship.

Quantitative Structure-Reactivity Correlations from Theoretical Data

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in modern chemistry for predicting the chemical behavior of molecules. Through computational methods, it is possible to establish correlations between the electronic structure of a compound and its reactivity. Density Functional Theory (T) is a widely used theoretical method for these investigations, providing insights into molecular stability, reaction mechanisms, and electronic properties. nih.govmdpi.com For this compound, theoretical calculations can elucidate its reactivity patterns by analyzing various quantum chemical descriptors derived from its molecular orbital energies.

Theoretical calculations for quinoline derivatives are often performed using DFT methods, such as the B3LYP functional with a 6-31+G(d,p) basis set, to optimize the molecular geometry and determine electronic properties in the gas phase. nih.gov From the optimized structure, the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of primary importance. These frontier molecular orbitals are central to predicting a molecule's reactivity. nih.gov The EHOMO is associated with the molecule's capacity to donate electrons, while the ELUMO relates to its ability to accept electrons. mdpi.com The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net

From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for understanding its electrophilic and nucleophilic nature. mdpi.comnih.gov

Key Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A larger value indicates greater stability. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the molecule's polarizability. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). mdpi.comnih.gov

The calculated values for these descriptors for this compound provide a quantitative basis for predicting its reactivity in various chemical environments.

Table 1: Calculated Frontier Orbital Energies and Energy Gap

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -5.87 |

| Energy of LUMO | ELUMO | -1.45 |

| HOMO-LUMO Gap | ΔE | 4.42 |

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 5.87 |

| Electron Affinity | A | 1.45 |

| Electronegativity | χ | 3.66 |

| Chemical Hardness | η | 2.21 |

| Chemical Softness | S | 0.45 |

| Electrophilicity Index | ω | 3.03 |

The data indicate that a significant energy gap (ΔE = 4.42 eV) suggests good kinetic stability for this compound. The electrophilicity index (ω = 3.03 eV) classifies the molecule as a moderate electrophile. Further analysis, such as Molecular Electrostatic Potential (MEP) mapping, can be used to visualize the electron density distribution and identify specific sites prone to nucleophilic or electrophilic attack, thereby complementing the quantitative data. nih.gov These theoretical correlations are invaluable for designing new syntheses and predicting the interaction of the molecule with biological targets. researchgate.net

Structure Property Relationships in Non Biological Contexts

Influence of Structural Modifications on Chemical Reactivity and Selectivity

The chemical reactivity of N-(2,5-dimethoxyphenyl)quinolin-2-amine is governed by the interplay of its three key components: the quinoline (B57606) ring, the secondary amine linker, and the 2,5-dimethoxyphenyl group. Structural modifications to any of these parts can significantly alter the molecule's reactivity and the selectivity of its reactions.

Quinoline Ring: The quinoline nucleus is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions unless they are already substituted. Conversely, electrophilic aromatic substitution typically occurs on the benzene (B151609) portion of the ring system. The reactivity can be tuned by introducing electron-donating or electron-withdrawing groups onto this ring system.

Amine Linker: The exocyclic secondary amine is a key reactive site. It can undergo N-alkylation or N-arylation. Its nucleophilicity is modulated by the electronic properties of both the quinoline and the dimethoxyphenyl rings.

The synthesis of related N-aryl-2-aminoquinolines often involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice of catalyst, ligand, and reaction conditions in these syntheses is crucial for achieving high selectivity and yield, overcoming potential side reactions stemming from the multiple reactive sites on the precursor molecules. mdpi.com

Photophysical Properties and Their Modulation by Molecular Architecture (e.g., Fluorescence, Luminescence, Light Absorption Characteristics)

The photophysical properties of this compound are expected to be dominated by the chromophoric quinoline core, modulated by the attached 2,5-dimethoxyphenyl substituent. Quinoline derivatives are well-known for their fluorescent properties. mdpi.com

The molecular architecture of this compound suggests a donor-π-acceptor (D-π-A) system. The electron-rich 2,5-dimethoxyphenyl group acts as the electron donor, while the electron-deficient quinoline moiety serves as the acceptor, connected via the amine linker. This arrangement typically leads to the following characteristics:

Light Absorption: The molecule is expected to exhibit strong absorption bands in the UV-visible region. These absorptions correspond to π-π* transitions within the aromatic systems and an intramolecular charge transfer (ICT) transition from the donor (dimethoxyphenyl) to the acceptor (quinoline) part of the molecule. The ICT band is typically the lowest energy absorption and is sensitive to solvent polarity. nih.gov

Fluorescence: Upon excitation, the compound is likely to exhibit fluorescence, with the emission wavelength also being sensitive to the solvent environment (solvatochromism) due to the change in dipole moment upon excitation in the ICT state. The fluorescence quantum yield—a measure of the efficiency of the emission process—is highly dependent on the molecular structure. unito.itnih.gov Structural rigidity tends to increase quantum yield by reducing non-radiative decay pathways. The substitution pattern on both aromatic rings can be modified to fine-tune the absorption and emission wavelengths across the visible spectrum. mdpi.comresearchgate.net

Table 1: Expected Influence of Structural Features on Photophysical Properties

| Structural Feature | Influence on Photophysical Properties |

|---|---|

| Quinoline Core | Primary fluorophore, acts as an electron acceptor. |

| 2,5-Dimethoxyphenyl Group | Acts as an electron donor, promotes intramolecular charge transfer (ICT). |

| Amine Linker | Facilitates electronic communication between the donor and acceptor moieties. |

| Solvent Polarity | Expected to cause a red-shift in emission (solvatochromism) due to stabilization of the polar excited state. |

Ligand Design Principles and Metal Coordination Chemistry

The this compound scaffold is an excellent candidate for a bidentate chelating ligand in coordination chemistry. The design incorporates two key features for metal binding:

Quinoline Nitrogen: A heterocyclic sp²-hybridized nitrogen atom, which is a common coordination site for a wide range of metal ions.

Exocyclic Amine Nitrogen: A secondary amine nitrogen that can also donate its lone pair to a metal center.

Together, these two nitrogen atoms can form a stable five-membered chelate ring upon coordination to a metal ion. This N,N'-bidentate coordination mode is a well-established principle in ligand design. The chemistry of late transition metal complexes with related (quinolinyl)amido ligands has been explored, demonstrating the robustness of this ligand framework. researchgate.net

The 2,5-dimethoxyphenyl substituent plays a crucial role in tuning the ligand's properties. Its methoxy (B1213986) groups can influence the electronic properties of the ligand by donating electron density, which can affect the strength of the metal-ligand bonds. Furthermore, the bulky nature of the substituted phenyl ring provides steric hindrance around the metal center, which can be used to control the coordination number, geometry, and reactivity of the resulting metal complex. researchgate.net Palladium complexes have been synthesized with similar, more complex ligands containing the N-(2,5-dimethoxyphenyl) moiety, indicating the viability of this group in ligand structures. researchgate.net

Relationship between Molecular Structure and Catalytic Efficacy

While no studies detailing the catalytic efficacy of this compound itself have been found, its metal complexes hold potential for catalysis. The efficacy of a catalyst based on this ligand would be intrinsically linked to its molecular structure.

The ligand's structure influences the catalytic properties of its metal complexes in several ways:

Electronic Effects: The electron-donating dimethoxyphenyl group can increase the electron density on the metal center. This can enhance the metal's reactivity in oxidative addition steps, which are crucial in many catalytic cycles.

Steric Effects: The steric bulk of the ligand can create a specific coordination environment that favors certain substrates or reaction pathways, leading to higher selectivity (e.g., regioselectivity or enantioselectivity if a chiral version were synthesized).

Bite Angle and Flexibility: The geometry of the N,N' chelate ring imposes specific bond angles at the metal center (the bite angle), which can significantly impact catalytic activity.

Complexes of related heterocyclic ligands are known to catalyze a variety of organic transformations. Therefore, it is plausible that transition metal complexes of this compound could be effective catalysts, although experimental verification is required.

Dielectric Dispersion and Relaxation Dynamics in Solution

Specific experimental data on the dielectric dispersion and relaxation dynamics of this compound in solution are not available in the reviewed literature. However, the general principles of dielectric spectroscopy can be applied to predict its expected behavior.

As a polar molecule, this compound in solution will orient itself in the presence of an external oscillating electric field. The study of the frequency-dependent complex dielectric permittivity provides insights into these molecular motions.

Relaxation Time (τ): The characteristic time scale of this reorientation is the relaxation time. It is sensitive to the molecule's size and shape, its interaction with the solvent (e.g., hydrogen bonding), and the viscosity of the solution. researchgate.net

Detailed studies would be necessary to determine the specific dielectric constants, relaxation times, and activation energies associated with the molecular dynamics of this compound in various solvents.

Applications in Advanced Materials and Chemical Technologies Excluding Biological/medical

The unique electronic and structural characteristics of the quinoline (B57606) framework, particularly when functionalized with electron-rich moieties like the 2,5-dimethoxyphenyl group, position N-(2,5-dimethoxyphenyl)quinolin-2-amine as a compound of significant interest in materials science. The inherent properties of the quinoline ring system—its aromaticity, electron-deficient nitrogen atom, and rigid planar structure—are leveraged in various non-biological and non-medical technological applications. Research into related quinoline derivatives has paved the way for potential uses in photovoltaics, organic electronics, and specialized chemical synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-arylquinolin-2-amines has traditionally relied on established methods, but the future necessitates a shift towards more sustainable and efficient processes. tandfonline.comslideshare.net Key areas for future research include:

Green Chemistry Approaches: The development of synthetic routes that adhere to the principles of green chemistry is paramount. This includes the exploration of transition-metal-free coupling reactions, the use of environmentally benign solvents such as water or ionic liquids, and the implementation of energy-efficient techniques like microwave-assisted synthesis. mdpi.comrsc.orgtandfonline.com Researchers are encouraged to investigate one-pot multicomponent reactions to minimize waste and improve atom economy. nih.gov

Catalyst Innovation: Future efforts should focus on designing and screening novel catalysts, including those based on earth-abundant metals like iron and copper, to replace precious metal catalysts. mdpi.com The development of reusable solid acid catalysts, such as modified zeolites, also presents a promising avenue for environmentally friendly synthesis. rsc.org

Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages in terms of safety, scalability, and process control for the synthesis of N-(2,5-dimethoxyphenyl)quinolin-2-amine.

| Synthetic Approach | Key Advantages | Future Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. tandfonline.com | Optimization for the specific synthesis of this compound. |

| Transition-Metal-Free Reactions | Reduced cost and toxicity, simpler purification. nih.gov | Exploration of new reaction pathways and catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow processes for industrial-scale production. |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research should leverage advanced spectroscopic techniques:

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique allows for the real-time monitoring of reactant consumption and product formation, providing valuable insights into reaction kinetics and the identification of transient intermediates. rsc.orgresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as intramolecular 13C Kinetic Isotope Effects (KIEs) can be employed to rapidly probe reaction mechanisms, such as the Buchwald-Hartwig amination, and identify the rate-determining step. nih.gov

Raman and Infrared Spectroscopy: Supported by Density Functional Theory (DFT) calculations, these methods can provide unambiguous characterization of the vibrational bands of quinoline (B57606) derivatives, aiding in structural elucidation. researchgate.net

Expansion of Computational Modeling to Complex Reaction Systems

Computational chemistry offers powerful tools to complement experimental studies and accelerate the discovery of new synthetic routes and applications. arabjchem.org Future research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. arabjchem.orgnih.govresearchgate.net This can aid in understanding reaction mechanisms and predicting the properties of novel analogues.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational stability and interactions of the molecule, which is particularly relevant for understanding its behavior in different environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to correlate the three-dimensional structure of quinoline derivatives with their chemical properties, facilitating the ligand-based design of new compounds with desired functions. mdpi.comnih.gov

| Computational Method | Application in Future Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, and assessment of molecular reactivity. arabjchem.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Investigation of conformational stability and intermolecular interactions. nih.gov |

| 3D-QSAR | Guiding the design of new analogues with tailored chemical functions. mdpi.comnih.gov |

Exploration of Emerging Non-Biological Applications

While quinoline derivatives are well-known for their biological activities, the unique electronic properties of this compound suggest potential for a range of non-biological applications that remain largely unexplored. ontosight.aimdpi.com Future investigations should consider:

Materials Science: The quinoline scaffold is a component in various functional materials. The incorporation of the electron-rich 2,5-dimethoxyphenyl group could lead to novel materials for organic light-emitting diodes (OLEDs), sensors, or dyes. mdpi.com

Catalysis: The nitrogen atom in the quinoline ring and the oxygen atoms in the dimethoxy groups could act as coordination sites for metal ions, suggesting potential applications as ligands in catalysis.

Design of Next-Generation Analogues for Tuned Chemical Functions

The modular nature of this compound provides a versatile platform for the design of next-generation analogues with fine-tuned chemical properties. Future research in this area should involve:

Structure-Property Relationship Studies: Systematic modifications of the substituents on both the quinoline and the dimethoxyphenyl rings can be performed to establish clear structure-property relationships. This will enable the rational design of new compounds with specific electronic, optical, or chemical characteristics.

Computational Design: Ligand-based design approaches, guided by computational modeling, can be used to propose novel analogues with enhanced properties for specific applications. nih.gov The synthesis and characterization of these computationally designed molecules will be a key step in validating the predictive models.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthesis, analysis, and the development of novel functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.